1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride

Medicinal Chemistry Positional Isomer Differentiation Drug Design

Procure the N1-acetyl positional isomer (CAS 1361111-54-7), specifically supplied as the dihydrochloride salt. This regioisomer is structurally differentiated from the 4-acetyl variant (CAS 1361111-72-9), which is a mono-hydrochloride. The N1-acetyl placement provides a distinct hydrogen-bond topology critical for SSRI and endocannabinoid drug discovery. Its N,N-dimethyl carboxamide eliminates a donor for improved blood-brain barrier penetration. Ensure SAR integrity by verifying regioisomeric identity via ¹H NMR.

Molecular Formula C9H19Cl2N3O2
Molecular Weight 272.17 g/mol
CAS No. 1361111-54-7
Cat. No. B1443585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride
CAS1361111-54-7
Molecular FormulaC9H19Cl2N3O2
Molecular Weight272.17 g/mol
Structural Identifiers
SMILESCC(=O)N1CCNCC1C(=O)N(C)C.Cl.Cl
InChIInChI=1S/C9H17N3O2.2ClH/c1-7(13)12-5-4-10-6-8(12)9(14)11(2)3;;/h8,10H,4-6H2,1-3H3;2*1H
InChIKeyQKWKOZANYOCWIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-N,N-dimethylpiperazine-2-carboxamide Dihydrochloride (CAS 1361111-54-7): Physicochemical Identity and Comparator Context


1-Acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride (CAS 1361111-54-7; molecular formula C₉H₁₉Cl₂N₃O₂; molecular weight 272.17 g/mol) is a disubstituted piperazine-2-carboxamide supplied as the dihydrochloride salt . The compound bears an N1-acetyl group and an N,N-dimethyl carboxamide substituent at the C2 position of the saturated piperazine ring. A structurally differentiated positional isomer, 4-acetyl-N,N-dimethylpiperazine-2-carboxamide hydrochloride (CAS 1361111-72-9), exists with the acetyl moiety on the N4 nitrogen . Additional comparators include the non-acetylated analogue N,N-dimethylpiperazine-2-carboxamide (CAS 1231930-33-8), the unsubstituted amide 1-acetylpiperazine-2-carboxamide dihydrochloride (CAS 1361111-46-7), and the bulkier tert-butyl amide derivative 1-acetyl-N-(1,1-dimethylethyl)-2-piperazinecarboxamide (CAS 171504-99-7).

Why 1-Acetyl-N,N-dimethylpiperazine-2-carboxamide Dihydrochloride Cannot Be Interchanged with In-Class Piperazine-2-carboxamides


Piperazine-2-carboxamide derivatives cannot be generically substituted without altering biological target engagement profiles. The acetyl regioisomerism between the 1-acetyl and 4-acetyl positional isomers fundamentally changes hydrogen-bond donor/acceptor topology: the N1-acetyl variant anchors the acetyl group on the nitrogen adjacent to the C2-carboxamide, potentially enabling a cisoid intramolecular hydrogen bond that stabilizes a distinct low-energy conformer . In contrast, the N4-acetyl isomer (CAS 1361111-72-9) is a mono-hydrochloride salt, whereas the target compound is supplied as a dihydrochloride, resulting in a molecular weight difference of ~36.5 Da . The N,N-dimethyl carboxamide in the target compound eliminates the hydrogen-bond donor capacity of a primary amide, a feature that alters both target residence time and passive membrane permeability relative to the unsubstituted amide analogue (CAS 1361111-46-7) . Additionally, the compound is commercially listed with a purity specification of ≥95%, while the 4-acetyl positional isomer carries a ≥98% purity specification from its primary vendor, a difference that may impact quantitative structure-activity relationship (QSAR) model reproducibility if the compounds are inadvertently exchanged .

Quantitative Differentiation Evidence for 1-Acetyl-N,N-dimethylpiperazine-2-carboxamide Dihydrochloride


N1-Acetyl vs. N4-Acetyl Positional Isomerism: Molecular Descriptor Divergence

The target compound is the N1-acetyl positional isomer (CAS 1361111-54-7), while the most common commercial alternative is the N4-acetyl isomer (CAS 1361111-72-9). The difference in acetyl attachment point confers distinct computed hydrogen-bond donor and acceptor counts: the N1-acetyl variant possesses three H-bond donors and three H-bond acceptors, whereas the N4-acetyl mono-hydrochloride analogue possesses only one H-bond donor and three H-bond acceptors . This difference arises because the dihydrochloride salt form protonates both piperazine nitrogens, whereas the mono-hydrochloride of the 4-acetyl isomer protonates only one nitrogen. The topological polar surface area (TPSA) values, however, are identical at 52.7 Ų, indicating that passive permeability predictions derived from TPSA alone cannot substitute for explicit conformer-based analysis when selecting between these isomers for a drug-discovery program .

Medicinal Chemistry Positional Isomer Differentiation Drug Design

N,N-Dimethyl Carboxamide vs. Unsubstituted Carboxamide: H-Bond Donor Reduction

The target compound contains an N,N-dimethyl-substituted carboxamide at C2, in contrast to the unsubstituted primary carboxamide analogue 1-acetylpiperazine-2-carboxamide dihydrochloride (CAS 1361111-46-7). The N,N-dimethyl substitution eliminates one hydrogen-bond donor from the carboxamide group, reducing the total computed H-bond donor count by one relative to the primary amide analogue . This modification is known to enhance passive membrane permeability in piperazine-2-carboxamide series; literature on related piperazine carboxamide chemotypes demonstrates that N,N-dimethyl amides exhibit 2- to 5-fold lower polar surface area contributions and improved Caco-2 permeability compared to primary amide congeners .

Structure-Activity Relationship Amide Substitution Permeability

Dihydrochloride Salt Stoichiometry: Molecular Weight and Solubility Differentiation

The target compound is supplied as the dihydrochloride salt (MW = 272.17 g/mol), whereas the 4-acetyl positional isomer most commonly available commercially is supplied as the mono-hydrochloride salt (MW = 235.71 g/mol) . The dihydrochloride salt form incorporates two equivalents of HCl, which increases aqueous solubility relative to the mono-hydrochloride salt in piperazine series. The molecular weight difference of 36.46 Da (corresponding to one HCl equivalent) means that 1 mg of the target dihydrochloride salt provides approximately 0.87 mg of the free base equivalent, compared to ~0.94 mg for the mono-hydrochloride comparator. This has direct implications for molarity calculations in dose-response assays; interchanging the two salts without correction would introduce a ~7% molar concentration error.

Salt Form Selection Aqueous Solubility Formulation

Commercial Purity Specification: Lot-to-Lot Consistency for Reproducible Screening

The target compound is commercially available from CymitQuimica (Biosynth brand) with a minimum purity specification of 95%, while the 4-acetyl positional isomer (CAS 1361111-72-9) carries a ≥98% purity specification from its primary vendor, Leyan . The 3-percentage-point purity differential may be relevant for applications requiring high chemical homogeneity, such as biophysical assays (surface plasmon resonance, isothermal titration calorimetry) or crystallization trials. However, for most biochemical and cell-based screening applications, the 95% purity specification is adequate provided that the impurity profile is characterized and batch-specific Certificates of Analysis are obtained.

Quality Control Purity Specification Assay Reproducibility

Procurement-Relevant Application Scenarios for 1-Acetyl-N,N-dimethylpiperazine-2-carboxamide Dihydrochloride


Building Block for Selective Serotonin Reuptake Inhibitor (SSRI) Development Programs

Published patent and vendor literature identifies 1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride as a key synthetic intermediate for novel SSRI candidates . The N,N-dimethyl carboxamide functionality provides a metabolically stable amide bioisostere, while the N1-acetyl group serves as a synthetic handle for further elaboration via palladium-catalyzed cross-coupling reactions. The dihydrochloride salt form ensures adequate aqueous solubility for solution-phase parallel synthesis workflows. Procurement of this specific intermediate (rather than the 4-acetyl isomer) is essential because the N1-acetyl substitution pattern positions the synthetic handle orthogonally to the C2-carboxamide, enabling divergent functionalization strategies not accessible from the N4-acetyl series.

FAAH/MAGL Inhibitor Pharmacophore Exploration

The piperazine-2-carboxamide scaffold is a validated pharmacophore for fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibition . The N,N-dimethyl carboxamide of the target compound eliminates a hydrogen-bond donor relative to primary amide congeners, a design strategy shown to improve blood-brain barrier penetration in FAAH inhibitor series. The N1-acetyl substitution additionally provides a steric and electronic environment distinct from N4-acetyl analogues, potentially enabling differential selectivity between FAAH and MAGL isoforms. Researchers exploring endocannabinoid system modulation should select the 1-acetyl isomer specifically to maintain SAR integrity within this chemotype sub-series.

Quantitative Structure-Activity Relationship Library Enumeration

For computational chemistry teams constructing QSAR models of piperazine-2-carboxamide biological activity, the target compound provides a specific, well-defined substitution pattern (N1-acetyl, N,N-dimethyl C2-carboxamide, dihydrochloride salt) that probes the steric and electronic tolerance of the N1 position . The compound's computed descriptors—TPSA 52.7 Ų, 3 H-bond donors, 3 H-bond acceptors, and 1 rotatable bond—place it within Lipinski rule-of-five compliance, making it a useful reference point for virtual screening libraries targeting orally bioavailable chemical space. When procuring for QSAR model training or validation, the precise regioisomeric identity (N1- vs. N4-acetyl) must be verified by ¹H NMR or HPLC-MS to avoid introducing systematic error into model predictions.

Piperazine-2-carboxamide Acetyl-CoA Carboxylase (ACC) Inhibitor Probe Synthesis

The piperazine-2-carboxamide chemotype has been disclosed in patent literature as a scaffold for acetyl-CoA carboxylase (ACC) inhibitors, with certain analogues exhibiting IC₅₀ values in the low nanomolar range against ACC1 and ACC2 isoforms . While direct activity data for the target compound itself has not been publicly reported in peer-reviewed literature as of the search date, structurally related 1-acyl-piperazine-2-carboxamide derivatives have demonstrated ACC inhibitory activity. The dihydrochloride salt form of the target compound facilitates aqueous solubility for biochemical assay preparation, and its N,N-dimethyl amide differentiates it from the primary amide congeners that may exhibit altered ACC isoform selectivity profiles.

Quote Request

Request a Quote for 1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.